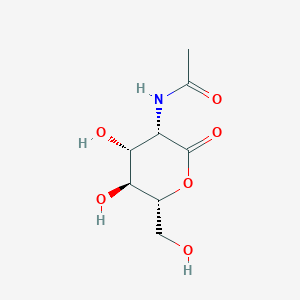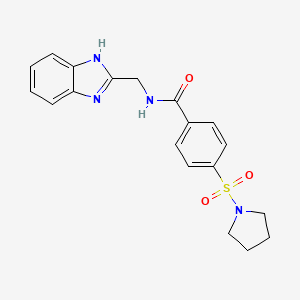
N-(1H-benzimidazol-2-ylmethyl)-4-(1-pyrrolidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-benzimidazol-2-ylmethyl)-4-(1-pyrrolidinylsulfonyl)benzamide is a sulfonamide.
Applications De Recherche Scientifique
Antimicrobial Properties
N-Benzimidazol-1-yl-methyl-benzamide derivatives have been synthesized and evaluated for their antimicrobial activity against various microorganisms, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger. The study suggests that certain derivatives exhibit significant antimicrobial properties, highlighting their potential in this field (Sethi et al., 2016).
Anticancer Potential
Benzimidazole derivatives have been explored for their potential anticancer properties. One study synthesized various derivatives and conducted in vitro anticancer evaluation using the NCI 60 Cell screen. Some compounds showed activity against breast cancer cell lines, indicating their potential as anticancer agents (Salahuddin et al., 2014).
Inhibitory Effects on Vascular Endothelial Growth Factor Receptor-2
Some benzamide derivatives have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds exhibit strong kinase selectivity and have shown efficacy in vivo in human lung and colon carcinoma xenograft models, suggesting their use in cancer therapy (Borzilleri et al., 2006).
Luminescent Properties and Mechanochromic Behavior
Certain pyridyl substituted benzamide derivatives demonstrate luminescent properties in both solution and solid state. These compounds exhibit aggregation-enhanced emission and respond to multiple stimuli. Their unique optical properties make them interesting for research in materials science (Srivastava et al., 2017).
Potential in Polymerase Inhibition
Benzimidazole carboxamide derivatives have shown effectiveness as inhibitors of poly(ADP-ribose) polymerase (PARP), with some compounds demonstrating potent enzyme inhibition and cellular potency. These findings indicate their potential application in the development of new therapeutic agents (Penning et al., 2010).
Structural Applications in Coordination Chemistry
Benzimidazole ligands have been used in the synthesis of coordination polymers and complexes with various metals. The structural analysis of these compounds contributes to the understanding of molecular geometry and potential applications in coordination chemistry (Angulo-Cornejo et al., 2000).
Exploration in Tuberculosis Therapy
Research into benzimidazole derivatives for the treatment of tuberculosis has shown promising results. Novel derivatives have been synthesized and evaluated for their antitubercular activity, providing insights into potential new treatments for this serious disease (Revathi et al., 2015).
Propriétés
Formule moléculaire |
C19H20N4O3S |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
N-(1H-benzimidazol-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C19H20N4O3S/c24-19(20-13-18-21-16-5-1-2-6-17(16)22-18)14-7-9-15(10-8-14)27(25,26)23-11-3-4-12-23/h1-2,5-10H,3-4,11-13H2,(H,20,24)(H,21,22) |
Clé InChI |
RGEJEBFSAUMZKZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





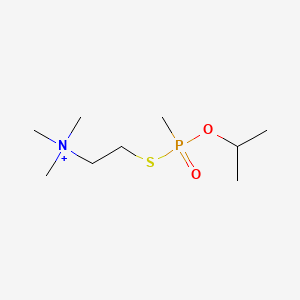

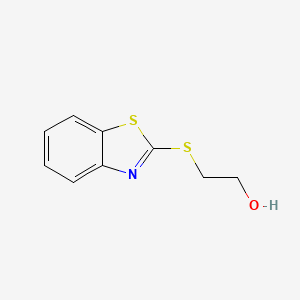
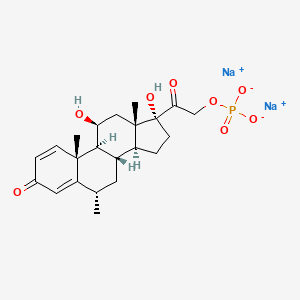

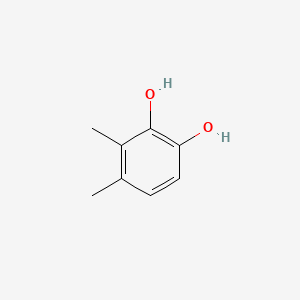
![3-[[(3-Acetylanilino)-oxomethyl]amino]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1222228.png)
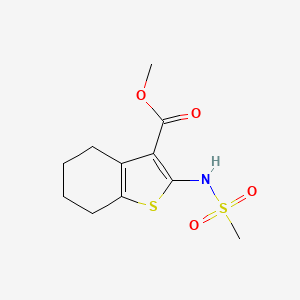
![2-[(3,5-Dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1222231.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]butanamide](/img/structure/B1222232.png)

